Product packaging for Desmethyl-HD-800(Cat. No.:)

Desmethyl-HD-800

Cat. No.: B1192630
M. Wt: 255.28
InChI Key: BFHWLLKPJGZILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl-HD-800 is a critical precursor chemical for the radiosynthesis of [11C]HD-800 , a high-affinity, brain-penetrant positron emission tomography (PET) tracer used for imaging microtubules (MTs) . Microtubules are fundamental components of the cytoskeleton, and their dysfunction is implicated in the pathogenesis of a wide range of brain malignancies, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and brain injuries . The radiolabeled tracer derived from this precursor, [11C]HD-800, acts as a selective colchicine-site tubulin inhibitor, allowing for the direct quantification of MT density and distribution in the brain and peripheral organs . This compound enables non-invasive PET imaging to facilitate early diagnosis, monitor disease progression, and evaluate the target engagement of novel microtubule-targeting therapeutics in the central nervous system . Ex vivo and in vivo studies confirm that [11C]HD-800 effectively crosses the blood-brain barrier and is retained in the brain with high specific binding (approximately 75%), making it a valuable tool for neuroscientific and oncological research . This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is harmful if swallowed and requires careful handling in accordance with its safety data sheet .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.28

IUPAC Name

4-(Methyl(5-methylfuro[2,3-d]pyrimidin-4-yl)amino)phenol

InChI

InChI=1S/C14H13N3O2/c1-9-7-19-14-12(9)13(15-8-16-14)17(2)10-3-5-11(18)6-4-10/h3-8,18H,1-2H3

InChI Key

BFHWLLKPJGZILN-UHFFFAOYSA-N

SMILES

OC1=CC=C(N(C)C2=C3C(OC=C3C)=NC=N2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Desmethyl-HD-800;  Desmethyl-HD800;  Desmethyl HD800

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Desmethyl Hd 800

Desmethyl-HD-800, chemically known as 4-(Methyl(5-methylfuro[2,3-d]pyrimidin-4-yl)amino)phenol, serves as the direct precursor for the synthesis of the carbon-11 (B1219553) labeled positron emission tomography (PET) tracer, [¹¹C]HD-800. nih.govmedkoo.com The synthesis of this precursor can be accomplished through two primary routes, each offering high yields from commercially available starting materials. nih.gov

The first synthetic approach involves the demethylation of its parent compound, HD-800 (N-(4-methoxyphenyl)-N-5-dimethylfuro[2,3-d]pyrimidin-4-amine). nih.gov This reaction is typically carried out using boron tribromide (BBr₃) in anhydrous dichloromethane. The process begins with HD-800 at 0 °C, followed by the dropwise addition of a 1 M solution of BBr₃. The reaction mixture is then stirred for one hour at room temperature, leading to the complete conversion of HD-800 into this compound with an isolated yield of 85%. nih.gov

An alternative and also highly efficient method involves a one-step coupling reaction. nih.gov This synthesis couples 4-chloro-5-methylfuro[2,3-d]pyrimidine (B1512126) with 4-(methylamino)phenol. This method results in an 80% yield of this compound. nih.govacs.org The role of this compound as a precursor is fundamental in radiochemistry; it is the molecule that undergoes the final radiolabeling step to produce the desired PET tracer. viclabs.co.uk In the synthesis of [¹¹C]HD-800, this compound is reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov

Table 1: Synthetic Routes for this compound

Synthetic MethodReactantsKey Reagents/ConditionsReported YieldReference
DemethylationHD-800BBr₃ in anhydrous dichloromethane, 0 °C to room temperature85% nih.gov
Coupling Reaction4-chloro-5-methylfuro[2,3-d]pyrimidine and 4-(methylamino)phenolNot specified80% nih.govacs.org

Analytical Characterization

Following the synthesis of the radiolabeled compound [¹¹C]HD-800 from the Desmethyl-HD-800 precursor, rigorous quality control is necessary. This involves assessing its purity, radiochemical yield, and molar activity.

Molecular Interactions and Target Selectivity of Hd 800 Derived from Desmethyl Hd 800 Precursor

Identification and Characterization of Microtubule Binding Sites

HD-800 functions as a high-affinity inhibitor of tubulin. nih.govsnmjournals.org Microtubules (MTs) are fundamental components of the cytoskeleton, and their dysfunction is implicated in various diseases, including malignancies and neurodegenerative disorders. nih.govsnmjournals.org HD-800 has been identified as a ligand that binds to tubulin, interfering with microtubule dynamics. nih.govsnmjournals.orgsnmjournals.org

Specificity for the Colchicine (B1669291) Binding Site on Tubulin

Research indicates that HD-800 is a selective inhibitor targeting the colchicine binding site on tubulin. nih.govsnmjournals.orgnih.gov The colchicine binding site is a distinct cavity on tubulin known to bind small molecules and is recognized for its potential in overcoming drug resistance. researchgate.net HD-800 exhibits high potency as a colchicine site inhibitor, with an IC50 of 4.3 nM in inhibiting the proliferation of MDA-MB-435 cells and an EC50 of 24 nM for microtubule depolymerization in A-10 cells. nih.gov

The binding of HD-800 to the colchicine site has been demonstrated through competitive binding studies. snmjournals.orginnovareacademics.in These studies often involve assessing the displacement of radiolabeled ligands by unlabeled compounds. snmjournals.orginnovareacademics.in

Mechanistic Elucidation of Tubulin Polymerization Inhibition

Compounds that bind to the colchicine site on tubulin, such as HD-800, typically exert their effects by inhibiting tubulin polymerization. nih.govresearchgate.net Tubulin exists in a dynamic equilibrium between its dimeric form and polymerized microtubules. researchgate.net Colchicine site binders disrupt this equilibrium, preventing the assembly of tubulin dimers into microtubules or promoting microtubule depolymerization. nih.govresearchgate.net This interference with microtubule dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. researchgate.net HD-800's activity as a colchicine site inhibitor aligns with this general mechanism of inhibiting tubulin polymerization. nih.govnih.gov

Ligand-Target Engagement Studies in Preclinical Cellular Models

Ligand-target engagement studies in preclinical cellular models are crucial for understanding how a compound interacts with its intended target in a biological context. For HD-800, studies have been conducted to evaluate its interaction with tubulin in various cell lines. nih.govsnmjournals.orgresearchgate.net

In vitro Cell Uptake Assays in Relevant Cell Lines (e.g., SH-SY5Y Neuronal Cells)

In vitro cell uptake assays provide insight into the cellular permeability and accumulation of a compound. While direct quantitative uptake data for HD-800 specifically in SH-SY5Y neuronal cells was not explicitly detailed in the provided snippets, related studies using the radiolabeled colchicine site ligand [11C]MPC-6827 were performed in SH-SY5Y cells. researchgate.netresearchgate.net These studies evaluated the uptake and specificity of [11C]MPC-6827 in this neuronal cell line, which is routinely used to study neurotransmitter- and receptor-based effects in brain cells. researchgate.netnih.gov Competitive binding experiments using HD-800 have been conducted in other cancer cell lines, demonstrating its interaction with cellular tubulin. snmjournals.orginnovareacademics.in

Assessment of Binding Specificity through Competitive Displacement and Modulators (e.g., MT stabilizing/destabilizing agents)

The binding specificity of HD-800 to the colchicine site has been assessed through competitive displacement studies using various microtubule-targeting agents (MTAs). nih.govsnmjournals.orgnih.govinnovareacademics.inresearchgate.net These agents include compounds that bind to the colchicine site as well as those that bind to different sites on tubulin, such as taxane-site binders (microtubule stabilizers) and Vinca (B1221190) alkaloid-site binders (microtubule destabilizers). researchgate.netresearchgate.net

Studies have shown that unlabeled HD-800 can block the binding of radiolabeled colchicine site ligands, such as [11C]MPC-6827, in cell lines. snmjournals.orginnovareacademics.in For instance, in MDA-MB-231 breast cancer cells, HD-800 showed significant specific binding and was effective in displacing [11C]MPC-6827. snmjournals.orginnovareacademics.in Competitive binding experiments involving other MTAs like colchicine, paclitaxel (B517696) (a stabilizer), and docetaxel (B913) (a stabilizer) have also been performed to further characterize the binding site of compounds like HD-800. snmjournals.orginnovareacademics.inresearchgate.net These experiments help confirm that HD-800 primarily interacts with the colchicine binding site and to assess the extent of its binding compared to other known MTAs. snmjournals.orginnovareacademics.in

Data from competitive binding studies in MDA-MB-231 cells with [11C]MPC-6827 showed that HD-800 (at 5 µM) resulted in 95% specific binding, comparable to unlabeled MPC-6827. innovareacademics.in Colchicine (at 5 µM) showed 65% specific binding, while docetaxel (at 5 µM) showed 88% and paclitaxel (at 5 µM) showed 78% specific binding. innovareacademics.in These results suggest that HD-800 effectively competes for binding sites in these cells.

Competing AgentConcentration (µM)Specific Binding of [11C]MPC-6827 in MDA-MB-231 Cells (%)
None (Specific Binding)-90 snmjournals.orginnovareacademics.in
HD-8005.095 innovareacademics.in
MPC-68275.095 innovareacademics.in
Colchicine5.065 innovareacademics.in
Paclitaxel5.078 innovareacademics.in
Docetaxel5.088 innovareacademics.in

Broad Pharmacological Profiling for Off-Target Interaction Analysis

To assess the selectivity of HD-800 beyond its intended tubulin target, broad pharmacological profiling has been conducted. This involves screening the compound against a diverse panel of receptors, transporters, enzymes, and ion channels to identify potential off-target interactions. snmjournals.orgcolab.ws Based on National Institute of Mental Health–Psychoactive Drug Screening Program (NIMH-PDSP) binding assays, HD-800 did not exhibit significant affinity (Ki > 10 μM) to a variety of competitive brain receptors, transporters, biogenic amines, and proteins. nih.gov This suggests a relatively low likelihood of widespread off-target effects at pharmacologically relevant concentrations, supporting its selectivity for tubulin. nih.gov

Preclinical Pharmacological Evaluation of 11c Hd 800 Synthesized Via Desmethyl Hd 800

In Vivo MicroPET Imaging Methodologies in Rodent Models

In vivo imaging studies using microPET were conducted in rodent models to assess the pharmacokinetics and binding characteristics of [11C]HD-800. nih.govfrontiersin.orgnih.gov These studies are crucial for determining the tracer's suitability for imaging central nervous system (CNS) targets. nih.govfrontiersin.orgnih.gov

Evaluation of Brain Uptake and Retention Dynamics

MicroPET imaging in mice revealed that [11C]HD-800 effectively penetrates the brain and exhibits a homogeneous distribution. nih.gov Time-activity curves demonstrated that radioactivity in the brain peaked approximately 4-5 minutes after injection, followed by a gradual washout over a 60-minute period. nih.gov In a study with non-human primates, [11C]HD-800 reached a maximum standardized uptake value (SUV) of 3.4 in the whole brain after 20 minutes, which then decreased to 2.3 after 90 minutes. frontiersin.org The cerebellum showed even higher initial uptake, with an SUV of 4.3 at 3 minutes, decreasing to 2 after 90 minutes. frontiersin.org

Assessment of Blood-Brain Barrier (BBB) Penetration Characteristics

A key finding from the preclinical evaluations is the confirmation of [11C]HD-800's ability to cross the blood-brain barrier (BBB). nih.govacs.orgnih.gov Ex vivo biodistribution data showed a brain uptake of 5 ± 0.5% of the injected dose per gram of tissue (%ID/g) at 30 minutes post-injection, indicating successful penetration of the BBB. nih.gov This characteristic is a significant advantage over previous microtubule-targeting radiotracers like [11C]paclitaxel and [18F]fluoropaclitaxel, which have poor brain uptake due to being substrates of efflux transporters. acs.orgnih.gov [11C]HD-800, however, does not appear to interact with these efflux transporters. nih.gov

Blocking Studies for Demonstrating Specific In Vivo Binding

To demonstrate the specific binding of [11C]HD-800 to its target, microtubules, blocking studies were performed. nih.gov In these studies, unlabeled HD-800 was administered to mice prior to the injection of [11C]HD-800. nih.gov The results showed that the pre-administration of unlabeled HD-800 significantly blocked the binding of the radiotracer in the brain, confirming its specific binding to microtubules. nih.gov Further blocking experiments using MPC-6827, another microtubule inhibitor that binds to the colchicine (B1669291) site, also resulted in reduced uptake of [11C]HD-800 in the brain, further supporting the specificity of its binding. nih.gov These blocking studies are essential for validating that the observed signal in PET images is due to the tracer binding to its intended target. nih.govnih.gov

Ex Vivo Biodistribution Studies in Animal Models

Following in vivo imaging, ex vivo biodistribution studies were conducted to provide a more detailed quantitative analysis of the radiotracer's distribution throughout the body. nih.govd-nb.infoiaea.org

Quantitative Analysis of Radiotracer Distribution in Organs

Ex vivo biodistribution studies in mice were performed at 5, 30, and 60 minutes after intravenous administration of [11C]HD-800. nih.gov The results showed uptake of the radiotracer in various organs, including the blood, heart, lungs, spleen, pancreas, and muscles. nih.gov Notably, the liver and kidneys exhibited high uptake of the radiotracer. nih.gov The brain showed a peak uptake at 30 minutes, which then washed out by 60 minutes. nih.gov

Table 1: Baseline Biodistribution of [11C]HD-800 in Male White Mice

Determination of Specific Binding in Target and Non-Target Tissues

Blocking experiments were also integral to the ex vivo biodistribution studies. nih.gov These studies, performed 30 minutes after radiotracer injection, revealed that 75% of the total [11C]HD-800 binding in the brain was specific. nih.govacs.org In addition to the brain, specific binding was also observed in other organs. nih.govacs.org The muscle showed 55% specific binding, the heart 50%, the lungs 43%, the blood 37%, and the pancreas 30%. nih.govacs.org In contrast, the spleen, kidney, and liver did not show significant specific binding. nih.gov

Table 2: Specific Binding of [11C]HD-800 in Various Tissues

Table 3: Compound Names Mentioned in the Article

Compound Name
[11C]HD-800
Desmethyl-HD-800
[11C]paclitaxel
[18F]fluoropaclitaxel
MPC-6827
[11C]colchicine
[11C]verubulin

In Vitro and Ex Vivo Autoradiography Techniques

Autoradiography is a powerful technique used in the preclinical evaluation of radiotracers to visualize the distribution of radioactivity in tissue sections. nih.govnih.gov It serves as a crucial validation tool for in vivo PET imaging results, providing high-resolution anatomical detail of tracer binding. frontiersin.org Both in vitro and ex vivo autoradiography have been instrumental in characterizing tracers like [¹¹C]HD-800.

In Vitro Autoradiography: This technique involves incubating tissue sections from a non-radioactive animal with the radiotracer ([¹¹C]HD-800 in this case). It is used to determine the density and distribution of binding sites in a controlled environment. By adding a high concentration of a competing, non-radioactive ligand (a "blocker"), the specificity of the binding can be confirmed. A significant reduction in the radioactive signal in the presence of the blocker indicates high specific binding. nih.gov For example, studies with the microtubule-binding agent [¹¹C]MPC-6827 demonstrated lower radioactive uptake in brain sections from cocaine self-administered rats, indicating regional specificity. frontiersin.orgnih.gov

Ex Vivo Autoradiography: In this method, the radiotracer is administered to a living animal. After a set period, the animal is euthanized, and tissues are collected, sectioned, and exposed to a film or imaging plate. nih.gov This provides a snapshot of the tracer's distribution under physiological conditions, reflecting not only target binding but also blood flow, membrane transport, and metabolism. snmjournals.org Ex vivo autoradiography for [¹¹C]HD-800 confirms its ability to penetrate the blood-brain barrier and accumulate in target-rich regions of the brain. nih.gov This technique has been used effectively to show that the brain uptake of tracers is highly selective to regions known to be rich in the target, such as the hippocampus and cortex. snmjournals.org

Table 2: Application of Autoradiography in Preclinical Radiotracer Evaluation

Technique Purpose Typical Finding Reference
In Vitro Autoradiography Determine regional binding site density and specificity. Heterogeneous distribution consistent with known target locations; binding blocked by competing ligands. nih.govnih.gov
Ex Vivo Autoradiography Validate in vivo tracer distribution and specificity. High tracer accumulation in target-rich regions, confirming PET data and BBB penetration. nih.govsnmjournals.org

Applications of Microtubule Imaging Via 11c Hd 800, Derived from Desmethyl Hd 800 in Preclinical Disease Research

Investigation of Microtubule Dysfunction in Neurodegenerative Disease Models

Microtubule-associated proteins play a crucial role in the stability and function of neuronal microtubules. Their disruption is a hallmark of several neurodegenerative disorders, making tracers like [11C]HD-800 invaluable for studying these conditions in animal models. nih.govresearchgate.net

Studies in Alzheimer's Disease and Tauopathies

In the context of Alzheimer's disease (AD) and other tauopathies, the hyperphosphorylation of the tau protein leads to its dissociation from microtubules, resulting in microtubule instability and the formation of neurofibrillary tangles. nih.gov Preclinical studies have utilized [11C]HD-800 to visualize and quantify these changes in microtubule density.

Comparative in vivo PET imaging studies in non-human primates have been conducted with [11C]HD-800, alongside other tracers like [11C]verubulin (also known as [11C]MPC-6827) and [11C]colchicine. nih.govresearchgate.net These studies have shown that [11C]HD-800 effectively penetrates the brain and provides a measure of microtubule integrity. frontiersin.org In vitro autoradiography using [11C]verubulin on human AD patient tissue has revealed higher uptake compared to healthy controls, suggesting a complex relationship between tracer binding and the state of microtubules in the diseased brain. frontiersin.orgnih.govresearchgate.net While direct studies with [11C]HD-800 in AD models are still emerging, the promising results from similar tracers underscore its potential. snmjournals.org For instance, studies with the related tracer [11C]MPC-6827 have shown lower binding in the brains of 5xFAD and rTg4510 mouse models of AD, indicating a loss of microtubule binding. snmjournals.org

Table 1: Preclinical PET Imaging Findings in Alzheimer's Disease and Tauopathy Models

Tracer Animal Model Key Findings Reference
[11C]HD-800 Non-human primate Good brain penetration and kinetics for microtubule imaging. nih.govfrontiersin.org
[11C]verubulin Human AD tissue (in vitro) Higher uptake in AD tissue compared to healthy controls. frontiersin.orgnih.govresearchgate.net
[11C]MPC-6827 5xFAD and rTg4510 mice Lower tracer binding in whole brain compared to wild-type controls, suggesting microtubule loss. snmjournals.org

Research in Parkinson's Disease Models

Microtubule dysfunction is also implicated in the pathogenesis of Parkinson's disease (PD), where it can affect axonal transport and contribute to neuronal degeneration. researchgate.net While direct preclinical imaging studies using [11C]HD-800 in PD animal models are not yet widely published, the established role of microtubule deficits in the disease suggests a strong potential for its application. researchgate.net The ability of [11C]HD-800 to non-invasively assess microtubule integrity in the brain could provide a valuable biomarker for disease progression and the evaluation of novel therapies targeting microtubule stability in PD. windows.netuzh.ch Further research in this area is warranted to explore the utility of [11C]HD-800 in elucidating the role of microtubule dynamics in Parkinson's disease.

Application in Preclinical Malignancy Research Related to Cytoskeletal Dynamics

The compound HD-800, from which the tracer is derived, exhibits potent anti-cancer properties by inhibiting the growth of a wide range of cancer cell lines. nih.gov This has led to the investigation of [11C]HD-800 as a PET imaging agent in preclinical malignancy research to visualize tumors and understand the role of cytoskeletal dynamics in cancer.

HD-800 has been shown to be effective against 47 cell lines in the NCI-60 panel and can circumvent multidrug resistance mediated by P-glycoprotein and βIII-tubulin. nih.gov In vivo studies in tumor xenograft models have demonstrated that HD-800 has higher tumor growth inhibition than paclitaxel (B517696). nih.gov This anti-tumor activity, coupled with the ability of [11C]HD-800 to image microtubule binding, makes it a promising tool for oncology research.

Exploration in Models of Neurological Dysfunction (e.g., Cocaine Abuse)

Chronic cocaine use is known to induce structural and functional changes in the brain's reward circuitry, with evidence suggesting that these alterations involve the neuronal cytoskeleton. nih.govnih.gov While direct studies using [11C]HD-800 in models of cocaine abuse are limited, research with the similar microtubule-binding PET tracer, [11C]MPC-6827, provides valuable insights into the potential applications in this field. nih.govnih.gov

In a rodent model of cocaine self-administration, microPET/CT imaging and biodistribution studies with [11C]MPC-6827 revealed a significant decrease in brain uptake in rats with a history of cocaine use compared to control animals. nih.govnih.gov Specifically, there was approximately a 35% lower uptake of the tracer in the brains of cocaine-exposed rats. nih.gov In vitro studies using SH-SY5Y neuroblastoma cells treated with cocaine also showed a decrease in [11C]MPC-6827 uptake, suggesting that the tracer may selectively bind to destabilized tubulin. nih.govd-nb.info These findings indicate that chronic cocaine exposure may lead to a stabilization of microtubules, resulting in fewer available binding sites for the tracer. d-nb.info

Given that [11C]HD-800 also binds to microtubules, it is plausible that it could be used to investigate similar changes in microtubule dynamics in the context of cocaine addiction. nih.govmdpi.com Such studies could help to elucidate the molecular mechanisms underlying cocaine-induced neuroplasticity and could serve as a biomarker for assessing the efficacy of therapeutic interventions. nih.govnih.govmdpi.com

Table 2: Preclinical Findings in a Rodent Model of Cocaine Abuse using a Microtubule-Binding PET Tracer

Tracer Study Type Model Key Findings Reference
[11C]MPC-6827 In vivo PET/CT and Biodistribution Rat model of cocaine self-administration ~35% lower brain uptake in cocaine-exposed rats compared to controls. nih.gov
[11C]MPC-6827 In vitro cell uptake Cocaine-treated SH-SY5Y cells Decreased tracer uptake, suggesting binding to destabilized tubulin. nih.govd-nb.info

Q & A

Q. What are the primary synthetic pathways for Desmethyl-HD-800, and how can its purity be validated?

this compound synthesis typically involves multi-step organic reactions, with intermediates requiring rigorous purification (e.g., column chromatography, recrystallization). For purity validation, researchers must employ HPLC coupled with mass spectrometry to confirm molecular identity and assess impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. New compounds require full spectral data, while known compounds should reference published protocols .

Q. How should researchers design experiments to evaluate this compound’s role as a PET precursor?

Experimental design must include radiolabeling efficiency studies using [¹¹C]methylation, followed by in vitro/in vivo stability assays. Use autoradiography or microPET imaging to validate tracer distribution in brain tissues. Ensure controls for non-specific binding and include pharmacokinetic parameters (e.g., half-life, biodistribution). Protocols must align with ICH guidelines for radiopharmaceuticals, emphasizing reproducibility and safety .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key techniques include:

  • Thermogravimetric analysis (TGA) for stability under varying temperatures.
  • Solubility profiling in solvents relevant to formulation (e.g., DMSO, saline).
  • LogP determination to assess lipophilicity and blood-brain barrier penetration. Data must be cross-validated with computational models (e.g., COSMO-RS) and reported with error margins to ensure reliability .

Advanced Research Questions

Q. How can researchers address contradictions in microtubule-binding affinity data between this compound derivatives?

Discrepancies may arise from assay variability (e.g., tubulin source, buffer conditions). Mitigate this by:

  • Standardizing protocols (e.g., uniform tubulin isoforms, pH control).
  • Performing dose-response curves with triplicate measurements.
  • Applying statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference findings with independent studies and validate using orthogonal methods like surface plasmon resonance (SPR) .

Q. What strategies optimize the radiolabeling yield of [¹¹C]HD-800 from this compound under suboptimal conditions?

Radiolabeling efficiency can decline due to precursor degradation or isotope dilution. Solutions include:

  • Precursor stabilization : Store this compound at -80°C in anhydrous DMSO to prevent hydrolysis .
  • Reaction optimization : Adjust molar ratios of [¹¹C]CH₃I to precursor, and use phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Quality control : Implement real-time monitoring via radio-TLC/HPLC to abort failed reactions early .

Q. How should researchers evaluate long-term stability challenges in this compound formulations for preclinical studies?

Conduct accelerated stability studies under ICH Q1A guidelines:

  • Expose formulations to 40°C/75% RH for 6 months, with periodic sampling.
  • Assess degradation products via LC-MS and correlate with bioactivity loss. For in vivo applications, include stabilizers (e.g., ascorbic acid) in lyophilized formulations to extend shelf life .

Methodological Considerations

Q. What are best practices for reporting this compound data to ensure reproducibility?

  • Detailed supplementary materials : Provide raw NMR/HPLC chromatograms, reaction schematics, and statistical analysis code.
  • Transparency in limitations : Disclose batch-to-batch variability and instrument calibration dates.
  • Adherence to FAIR principles : Share datasets in public repositories (e.g., Zenodo) with standardized metadata .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s metabolic pathways?

Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify potential metabolites. Validate predictions with in vitro microsomal assays (human/rodent liver S9 fractions) and HR-MS/MS fragmentation. Cross-correlate results with in vivo metabolite profiling using plasma/tissue samples .

Data Presentation and Ethics

Q. What are common pitfalls in visualizing this compound’s microtubule imaging data?

Avoid overcrowded figures with excessive chemical structures or unresolved gel bands. Instead, use:

  • Heatmaps for dose-dependent binding affinity.
  • 3D reconstructions of PET imaging data to highlight brain penetration. Ensure color accessibility (e.g., CVD-friendly palettes) and annotate critical regions (e.g., region-of-interest in autoradiography) .

Q. How should researchers address ethical considerations in this compound studies involving animal models?

Follow ARRIVE 2.0 guidelines:

  • Justify sample sizes via power analysis.
  • Report anesthesia protocols, euthanasia methods, and efforts to minimize suffering.
  • Disclose conflicts of interest (e.g., funding from radiopharmaceutical companies) in author declarations .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.